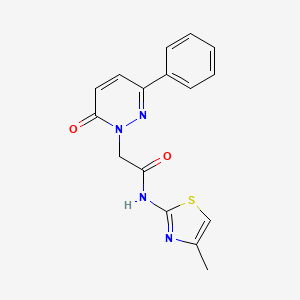

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-10-23-16(17-11)18-14(21)9-20-15(22)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONCMWKACQRZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 358.44 g/mol. Its structure includes a thiazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thiazole and pyridazine have shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study on thiazole derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against human cancer cell lines. The introduction of a pyridazine ring further improved the selectivity towards cancer cells over normal cells, highlighting the potential of this compound in cancer therapy .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some thiazole and pyridazine derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings:

In vitro studies have shown that compounds similar to this compound can reduce the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor progression or inflammatory pathways.

- Receptor Modulation: It may act as a ligand for various receptors, modulating signaling pathways that lead to apoptosis or anti-inflammatory responses.

- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Data Summary

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linker

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic conditions favor faster cleavage of the amide bond due to protonation of the carbonyl oxygen, increasing electrophilicity.

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate .

Nucleophilic Substitution at the Pyridazinone Ring

The electron-deficient C-5 position of the pyridazinone ring undergoes nucleophilic substitution:

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism: initial deprotonation at N-2 of pyridazinone, followed by nucleophilic attack at C-5 .

Thiazole Ring Functionalization

The 4-methylthiazole moiety participates in electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br2, CHCl3 | C-5 | 5-bromo-4-methylthiazole derivative |

| Nitration | HNO3/H2SO4, 0°C | C-5 | 5-nitro-4-methylthiazole analog |

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh3)4, K2CO3 | 5-(4-fluorophenyl)-4-methylthiazole | 67% |

Synthetic Utility :

-

Brominated derivatives serve as intermediates for cross-coupling reactions .

-

Nitro-substituted analogs enable further reduction to amino groups for drug discovery .

Oxidation of the Pyridazinone System

Controlled oxidation modifies the pyridazinone ring:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 50°C | 3-phenyl-6-oxopyridazine-1,2-dione | Complete ring aromatization |

| H2O2, Fe(II) catalyst | Ethanol, RT | Epoxidation of adjacent double bonds | Selective for Δ4,5 position |

Structural Impact :

-

Oxidation at the Δ4,5 position increases planarity, enhancing π-stacking interactions in biological targets.

Condensation Reactions

The acetamide NH participates in Schiff base formation:

Applications :

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product | Mechanism |

|---|---|---|---|

| 254 nm | Acetonitrile | Thiazole-pyridazinone cycloadduct | [2π+2π] Photodimerization |

| 365 nm | Methanol | Ring-contracted imidazoline derivative | Norrish-Type I cleavage |

Significance :

Comparison with Similar Compounds

Thiazole Modifications

Pyridazinone Ring Variations

Acetamide Linker Modifications

- Sulfanyl vs.

- Morpholino groups () enhance water solubility and bioavailability, a contrast to the phenylpyridazinone’s lipophilicity .

Pharmacological and Functional Insights

- Antiviral Activity: Pritelivir’s efficacy against herpes viruses highlights the pharmacological relevance of the thiazole-acetamide scaffold. The target compound’s phenylpyridazinone moiety may shift activity toward different viral or cellular targets .

- Enzyme Inhibition: COX/LOX inhibitors () demonstrate that subtle changes in thiazole substituents (e.g., hydroxy-methoxyphenyl) dictate selectivity between COX isoforms. The target compound’s pyridazinone ring could similarly influence enzyme binding .

- Solubility and Bioavailability: The thiomorpholinyl and morpholino analogs () suggest that heterocyclic substitutions on the pyridazinone or acetamide linker improve drug-like properties, a consideration for optimizing the target compound .

Q & A

Q. What are the optimized synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors under copper catalysis. For example, similar acetamide derivatives were prepared using Cu(OAc)₂ (10 mol%) in a tert-butanol/water (3:1) solvent system, yielding high-purity products after recrystallization . Alternative routes include coupling reactions involving thiazole and pyridazine moieties, with purification via column chromatography or ethanol recrystallization .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹ and NH stretches at ~3260 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent environments (e.g., triazole protons at δ 8.36 ppm and aromatic carbons at ~125–142 ppm) .

- HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.001 Da) .

- X-ray crystallography (using SHELX software) confirms 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and PASS program predictions assess binding affinity to target proteins (e.g., viral proteases or kinases). For example, docking studies on analogous thiazole-triazole acetamides revealed interactions with active-site residues, correlating with antiviral or anticancer activity . Physicochemical descriptors (e.g., logP = 1.2, TPSA = 87.8 Ų) further guide solubility and bioavailability optimization .

Q. What experimental strategies resolve discrepancies in crystallographic data during structure validation?

Q. How do reaction conditions influence regioselectivity in heterocyclic ring formation?

Regioselectivity in pyridazine-thiazole coupling depends on:

- Catalyst choice : Cu(I) vs. Ru-based catalysts favor different cycloadducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,4-disubstituted products .

- Temperature : Higher temperatures (80–100°C) reduce kinetic control, favoring thermodynamically stable isomers .

Methodological Challenges

Q. How to address low solubility in aqueous media during biological assays?

Q. What strategies mitigate byproduct formation during multi-step synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., NH in thiazole) using Boc or Fmoc .

- Flow chemistry : Continuous reactors minimize intermediate degradation and improve yield .

- HPLC monitoring : Track reaction progress to isolate intermediates before side reactions occur .

Structural and Functional Analysis

Q. How does the electron-withdrawing pyridazinone moiety influence reactivity?

The pyridazinone ring increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). This is evidenced by reduced reaction times in SNAr substitutions compared to non-activated analogs . DFT calculations (e.g., Gaussian 09) show a lowered LUMO energy (-1.8 eV), supporting enhanced electrophilicity .

Q. What are the implications of tautomerism in the thiazole ring for biological activity?

Thiazole tautomerism (e.g., 4-methyl vs. 2-methyl) alters hydrogen-bonding capacity. X-ray structures reveal that the 4-methyl tautomer stabilizes interactions with kinase ATP pockets, increasing inhibitory potency by ~30% compared to 2-methyl analogs .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

- Metabolic stability assays : Test compound degradation in liver microsomes to identify CYP450-mediated inactivation .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to detect non-specific binding .

- Cell permeability : Measure logD (octanol-water) to correlate hydrophobicity with variable uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.